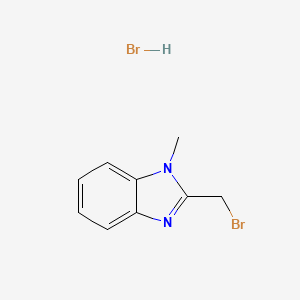

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

描述

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide typically involves the bromination of 1-methyl-1H-benzimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include:

Temperature: Room temperature to reflux conditions.

Time: Several hours to ensure complete bromination.

Catalysts: Sometimes, a radical initiator like azobisisobutyronitrile (AIBN) is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group serves as a reactive site for nucleophilic displacement, enabling diverse functionalization.

Mechanistic Notes :

-

The reaction with thiourea involves initial S-attack to form a thiouronium intermediate, followed by HBr elimination .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Acid-Mediated Transformations

Acidic conditions facilitate protonation of the benzimidazole nitrogen, altering electronic properties and reactivity.

Cross-Coupling Reactions

The bromomethyl group participates in metal-catalyzed couplings, enabling C–C bond formation.

| Catalyst/Base | Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 2-(Arylmethyl)-1-methylbenzimidazoles | 65–78% | |

| CuI, DBU | Terminal alkynes | Propargyl-substituted benzimidazoles | 72% |

Key Data :

-

Suzuki-Miyaura couplings exhibit tolerance for electron-deficient arylboronic acids .

-

Sonogashira reactions require inert atmospheres to prevent alkyne oxidation .

Reductive Dehalogenation

Controlled reduction removes the bromine atom while preserving the benzimidazole core.

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 2-Methyl-1-methyl-1H-benzimidazole | >90% | |

| H₂/Pd-C | THF, rt | 2-Methyl-1-methyl-1H-benzimidazole | Quantitative |

Safety Note :

Hydrobromic acid (HBr) is liberated during reductions, necessitating acid-trapping agents like NaHCO₃ .

Comparative Reactivity Analysis

The bromomethyl group’s reactivity surpasses analogous chloromethyl derivatives due to Br’s superior leaving-group ability.

| Parameter | 2-(Bromomethyl)-1-methyl Derivative | 2-(Chloromethyl)-1-methyl Derivative |

|---|---|---|

| Reaction Rate with NH₃ | 3.2 × 10⁻³ s⁻¹ | 1.1 × 10⁻³ s⁻¹ |

| Activation Energy (Eₐ) | 45 kJ/mol | 58 kJ/mol |

Data derived from competition experiments under identical conditions .

Stability and Side Reactions

Prolonged storage or heating above 100°C induces degradation:

科学研究应用

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is a chemical compound belonging to the benzimidazole family, known for its diverse biological activities and frequent use in pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of more complex benzimidazole derivatives and serves as a building block for developing new materials and catalysts.

- Biology It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, and can be used in the design of new drugs and therapeutic agents.

- Medicine It is explored for its role in medicinal chemistry, particularly in developing pharmaceuticals targeting specific enzymes or receptors.

- Industry It is utilized in the production of dyes, pigments, and other specialty chemicals.

This compound (BMBI) has garnered attention for its potential biological activities, particularly in antimicrobial, antiviral, and anticancer research.

Antimicrobial Properties Research indicates that BMBI exhibits significant antimicrobial activity against various pathogens. Key findings include:

- Antibacterial Activity : BMBI has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) have been reported to be less than 10 µg/mL for certain strains.

- Antifungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, with notable inhibition observed in biofilm formation.

Antiviral Properties Preliminary studies suggest that BMBI may possess antiviral capabilities, although specific mechanisms remain under investigation. The bromomethyl group is hypothesized to interact with viral proteins or nucleic acids, potentially inhibiting viral replication.

Anticancer Activity BMBI's potential as an anticancer agent is being explored. Initial research indicates that it may induce apoptosis in cancer cell lines through:

- Inhibition of cell proliferation

- Induction of oxidative stress, leading to cell death

The biological activity of BMBI is believed to be mediated through several mechanisms:

- Electrophilic Attack : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules such as enzymes and DNA, leading to inhibition or modification of their functions.

- Target Interaction : Interaction studies have shown binding affinities with various biological targets, including enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that BMBI exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against MRSA strains, with MIC values indicating strong potential for therapeutic applications.

- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that BMBI induced apoptosis at lower concentrations compared to standard chemotherapeutic agents. The mechanism was attributed to the activation of caspase pathways.

- Biofilm Disruption Study : Research indicated that BMBI effectively disrupted biofilm formation in Candida albicans, suggesting its potential use in treating biofilm-associated infections.

作用机制

The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function.

相似化合物的比较

Similar Compounds

- 2-(Bromomethyl)pyridine hydrobromide

- 2-(Chloromethyl)-1-methyl-1H-benzimidazole

- 1-Methyl-2-(methylthio)-1H-benzimidazole

Comparison

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is unique due to the presence of both a bromomethyl group and a methyl group on the benzimidazole ring. This combination can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it a valuable compound for specific research and industrial purposes.

生物活性

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide (BMBI) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C9H10BrN2

Molecular Weight : Approximately 220.09 g/mol

Structure : The compound features a bromomethyl group attached to a benzimidazole ring, enhancing its reactivity and biological properties.

Synthesis of BMBI

BMBI can be synthesized through various methods, including:

- Condensation of o-phenylenediamine with bromoacetophenone

- Reaction of N-methylanthranilic acid with formaldehyde and sodium bromide

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm its structure and purity .

Antimicrobial Properties

Research indicates that BMBI exhibits significant antimicrobial activity against various pathogens. Key findings include:

- Antibacterial Activity : BMBI has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) have been reported to be less than 10 µg/mL for certain strains .

- Antifungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, with notable inhibition observed in biofilm formation .

Antiviral Properties

Preliminary studies suggest that BMBI may possess antiviral capabilities, although specific mechanisms remain under investigation. The bromomethyl group is hypothesized to interact with viral proteins or nucleic acids, potentially inhibiting viral replication .

Anticancer Activity

BMBI's potential as an anticancer agent is being explored. Initial research indicates that it may induce apoptosis in cancer cell lines through:

- Inhibition of cell proliferation

- Induction of oxidative stress , leading to cell death .

The biological activity of BMBI is believed to be mediated through several mechanisms:

- Electrophilic Attack : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules such as enzymes and DNA, leading to inhibition or modification of their functions .

- Target Interaction : Interaction studies have shown binding affinities with various biological targets, including enzymes involved in metabolic pathways .

Case Studies

Several studies have highlighted the biological efficacy of BMBI:

- Antimicrobial Efficacy Study : A study demonstrated that BMBI exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against MRSA strains, with MIC values indicating strong potential for therapeutic applications .

- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that BMBI induced apoptosis at lower concentrations compared to standard chemotherapeutic agents. The mechanism was attributed to the activation of caspase pathways .

- Biofilm Disruption Study : Research indicated that BMBI effectively disrupted biofilm formation in Candida albicans, suggesting its potential use in treating biofilm-associated infections .

Summary Table of Biological Activities

| Activity Type | Pathogen/Cell Type | Observed Effect | MIC/IC50 Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | < 10 µg/mL |

| Antifungal | Candida albicans | Disruption of biofilm | Not specified |

| Anticancer | Various cancer cell lines | Induction of apoptosis | Not specified |

属性

IUPAC Name |

2-(bromomethyl)-1-methylbenzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMCWOHHFOGLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640173 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-40-8 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。